(5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
The compound (5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its complex structure, which includes a thiazolidinone core, a dichlorobenzyl group, and a methoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazolidinone core: This can be achieved by the reaction of an appropriate amine with carbon disulfide and an alkyl halide under basic conditions to form the thiazolidinone ring.
Introduction of the dichlorobenzyl group: This step involves the reaction of the thiazolidinone intermediate with 2,6-dichlorobenzyl chloride in the presence of a base to form the dichlorobenzyl-substituted thiazolidinone.
Formation of the methoxybenzylidene moiety: The final step involves the condensation of the dichlorobenzyl-substituted thiazolidinone with 3-methoxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction can yield alcohols.
Scientific Research Applications
(5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications, including:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
(5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:
Thiazolidinones: These compounds share the thiazolidinone core and may have similar biological activities.
Dichlorobenzyl derivatives: Compounds with the dichlorobenzyl group may have similar chemical reactivity and applications.
Methoxybenzylidene derivatives: These compounds share the methoxybenzylidene moiety and may have similar properties.
The uniqueness of This compound lies in its specific combination of functional groups, which can confer unique properties and applications not found in other similar compounds.
Properties
IUPAC Name |
(5E)-5-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO3S2/c1-3-23-19(24)18(28-20(23)27)10-12-7-8-16(17(9-12)25-2)26-11-13-14(21)5-4-6-15(13)22/h4-10H,3,11H2,1-2H3/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIUHEAACBITOG-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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